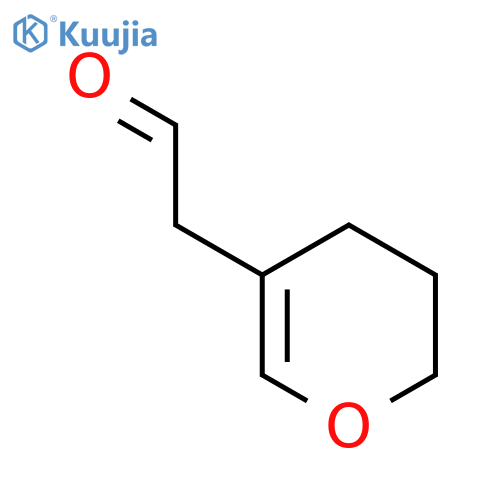Cas no 2228748-10-3 (2-(3,4-dihydro-2H-pyran-5-yl)acetaldehyde)

2228748-10-3 structure
商品名:2-(3,4-dihydro-2H-pyran-5-yl)acetaldehyde
2-(3,4-dihydro-2H-pyran-5-yl)acetaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-(3,4-dihydro-2H-pyran-5-yl)acetaldehyde
- 2228748-10-3
- EN300-1776902
-
- インチ: 1S/C7H10O2/c8-4-3-7-2-1-5-9-6-7/h4,6H,1-3,5H2
- InChIKey: IEYWHGJHGBQHIU-UHFFFAOYSA-N
- ほほえんだ: O1C=C(CC=O)CCC1
計算された属性
- せいみつぶんしりょう: 126.068079557g/mol
- どういたいしつりょう: 126.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 26.3Ų
2-(3,4-dihydro-2H-pyran-5-yl)acetaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1776902-10.0g |
2-(3,4-dihydro-2H-pyran-5-yl)acetaldehyde |
2228748-10-3 | 10g |
$4667.0 | 2023-06-02 | ||
| Enamine | EN300-1776902-10g |
2-(3,4-dihydro-2H-pyran-5-yl)acetaldehyde |
2228748-10-3 | 10g |
$4667.0 | 2023-09-20 | ||
| Enamine | EN300-1776902-0.25g |
2-(3,4-dihydro-2H-pyran-5-yl)acetaldehyde |
2228748-10-3 | 0.25g |
$999.0 | 2023-09-20 | ||
| Enamine | EN300-1776902-1.0g |
2-(3,4-dihydro-2H-pyran-5-yl)acetaldehyde |
2228748-10-3 | 1g |
$1086.0 | 2023-06-02 | ||
| Enamine | EN300-1776902-5.0g |
2-(3,4-dihydro-2H-pyran-5-yl)acetaldehyde |
2228748-10-3 | 5g |
$3147.0 | 2023-06-02 | ||
| Enamine | EN300-1776902-5g |
2-(3,4-dihydro-2H-pyran-5-yl)acetaldehyde |
2228748-10-3 | 5g |
$3147.0 | 2023-09-20 | ||
| Enamine | EN300-1776902-0.05g |
2-(3,4-dihydro-2H-pyran-5-yl)acetaldehyde |
2228748-10-3 | 0.05g |
$912.0 | 2023-09-20 | ||
| Enamine | EN300-1776902-0.1g |
2-(3,4-dihydro-2H-pyran-5-yl)acetaldehyde |
2228748-10-3 | 0.1g |
$956.0 | 2023-09-20 | ||
| Enamine | EN300-1776902-2.5g |
2-(3,4-dihydro-2H-pyran-5-yl)acetaldehyde |
2228748-10-3 | 2.5g |
$2127.0 | 2023-09-20 | ||
| Enamine | EN300-1776902-0.5g |
2-(3,4-dihydro-2H-pyran-5-yl)acetaldehyde |
2228748-10-3 | 0.5g |
$1043.0 | 2023-09-20 |
2-(3,4-dihydro-2H-pyran-5-yl)acetaldehyde 関連文献
-
1. Water
-
4. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
2228748-10-3 (2-(3,4-dihydro-2H-pyran-5-yl)acetaldehyde) 関連製品
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
